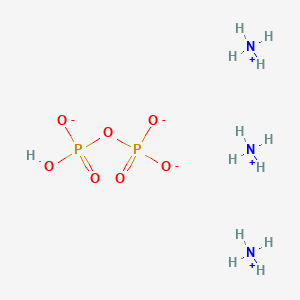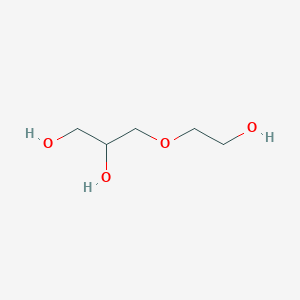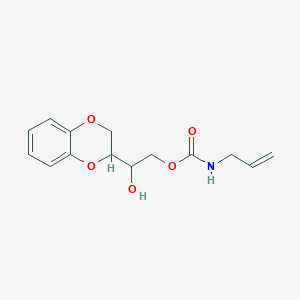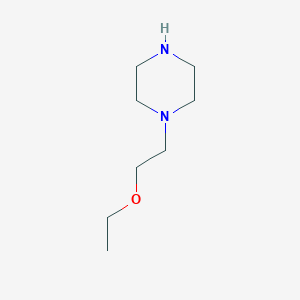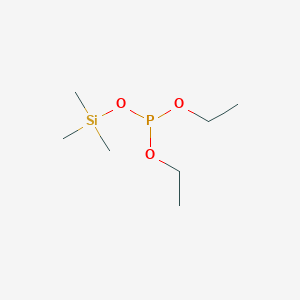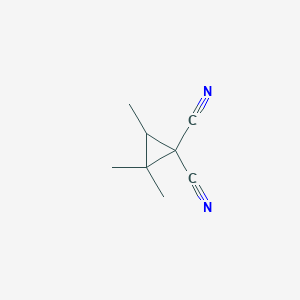
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile, also known as TMCPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TMCPC is a highly reactive molecule that is capable of undergoing a range of chemical reactions, making it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a ligand in catalysis, and as a building block in the synthesis of various compounds. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has also been used in the development of new drugs and therapeutic agents. For example, 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various biomolecules. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has been shown to react with amino acids, peptides, and proteins, resulting in the formation of adducts that can alter their structure and function. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has also been shown to react with nucleic acids, resulting in DNA damage and the inhibition of DNA replication.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile are complex and depend on the specific system being studied. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has been shown to exhibit cytotoxicity in various cancer cell lines, but it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile has also been shown to modulate the activity of various enzymes, including proteases, kinases, and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is its high reactivity, which allows it to be used in a wide range of chemical reactions. 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is also relatively easy to synthesize and purify, making it a readily available reagent for scientific research. However, 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile can be highly toxic and must be handled with care. Additionally, 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile is not stable in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile. One area of interest is the development of new drugs and therapeutic agents based on 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile. Another area of interest is the study of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile's interactions with various biomolecules, including proteins, nucleic acids, and lipids. Additionally, the development of new synthetic methods for 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile and its derivatives could lead to the discovery of new compounds with novel properties. Finally, the use of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile in the development of new catalytic processes could have significant implications for the field of organic synthesis.
Synthesemethoden
The synthesis of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile involves the reaction of cyclopropanecarboxylic acid with cyanogen bromide. This reaction results in the formation of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile as a white crystalline solid with a melting point of 96-98°C. The purity of 2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Eigenschaften
CAS-Nummer |
13764-28-8 |
|---|---|
Produktname |
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile |
Molekularformel |
C8H10N2 |
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2,2,3-trimethylcyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-7(2,3)8(6,4-9)5-10/h6H,1-3H3 |
InChI-Schlüssel |
KQUFPXXQJQUTCC-UHFFFAOYSA-N |
SMILES |
CC1C(C1(C#N)C#N)(C)C |
Kanonische SMILES |
CC1C(C1(C#N)C#N)(C)C |
Synonyme |
2,2,3-Trimethyl-1,1-cyclopropanedicarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)


